molecular formula C18H17FN2O3S B2558288 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865544-90-7

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No. B2558288
CAS RN: 865544-90-7
M. Wt: 360.4
InChI Key: NBBULBPBNGDCFR-CZIZESTLSA-N
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Description

The compound “(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives can be achieved through various methods . For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are diverse and can lead to a wide range of materials . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .

Scientific Research Applications

Organic Electronics

The compound, being a derivative of thiazolo[5,4-d]thiazole, could potentially be used in the field of organic electronics . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it suitable for applications in organic electronics .

Organic Photovoltaics

Thiazolo[5,4-d]thiazole-based materials have shown potential in the field of organic photovoltaics . The compound , being a derivative, could potentially be used in this field .

Pesticidal Agents

Compounds with similar structures have shown promising results as pesticidal agents . They have exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Therefore, the compound could potentially be used in the development of new pesticides .

4. Proton Exchange Membrane Fuel Cells (PEMFCs) The compound could potentially be used in the development of high-performance polymeric membranes for Proton Exchange Membrane Fuel Cells (PEMFCs) . These fuel cells have diverse applications in chemical sensors, electrochemical devices, batteries, supercapacitors, and power generation .

Crystallography

The compound could potentially be used in crystallography studies . Its unique structure and properties could provide valuable insights into the field of crystallography .

Synthesis of Novel Derivatives

The compound could potentially be used as a building block in the synthesis of novel derivatives . These derivatives could have a wide range of applications in various fields .

Mechanism of Action

While the specific mechanism of action for “(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” is not mentioned in the available resources, benzo[d]thiazol derivatives have been evaluated for their in vitro cytotoxic activity against human cancer cell lines .

Future Directions

The future directions in the field of benzo[d]thiazol derivatives are promising. There is a lot of room for improvement and broadening of the material scope . The high potential of these molecules has been widely recognized, notably in the field of organic photovoltaics .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBULBPBNGDCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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